molecular formula C26H27F3N2O7 B4148588 Methyl 2-methyl-5-oxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4-(3,4,5-trimethoxybenzamido)-4,5-dihydro-1H-pyrrole-3-carboxylate

Methyl 2-methyl-5-oxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4-(3,4,5-trimethoxybenzamido)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B4148588
M. Wt: 536.5 g/mol
InChI Key: HDBVWFKPSKDRGZ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-oxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4-[(3,4,5-trimethoxybenzoyl)amino]-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a trifluoromethyl group, and a trimethoxybenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-oxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4-(3,4,5-trimethoxybenzamido)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the trifluoromethyl group and the trimethoxybenzoyl moiety. Common reagents used in these reactions include trifluoromethylating agents, benzoyl chlorides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-oxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4-[(3,4,5-trimethoxybenzoyl)amino]-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-methyl-5-oxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4-[(3,4,5-trimethoxybenzoyl)amino]-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Material Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-5-oxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4-(3,4,5-trimethoxybenzamido)-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxo-5-beta-chol-11-en-24-oate: Another complex organic compound with a similar structural motif.

    2-(1-methyl-2-oxo-2-phenylethyl)-isoquinolinium, bromide hydrate:

Uniqueness

Methyl 2-methyl-5-oxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4-[(3,4,5-trimethoxybenzoyl)amino]-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its combination of a pyrrole ring, trifluoromethyl group, and trimethoxybenzoyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

methyl 2-methyl-5-oxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4-[(3,4,5-trimethoxybenzoyl)amino]pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27F3N2O7/c1-15-20(23(33)38-5)25(26(27,28)29,24(34)31(15)12-11-16-9-7-6-8-10-16)30-22(32)17-13-18(35-2)21(37-4)19(14-17)36-3/h6-10,13-14H,11-12H2,1-5H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBVWFKPSKDRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=O)N1CCC2=CC=CC=C2)(C(F)(F)F)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27F3N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-methyl-5-oxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4-(3,4,5-trimethoxybenzamido)-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methyl-5-oxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4-(3,4,5-trimethoxybenzamido)-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-methyl-5-oxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4-(3,4,5-trimethoxybenzamido)-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-methyl-5-oxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4-(3,4,5-trimethoxybenzamido)-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-methyl-5-oxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4-(3,4,5-trimethoxybenzamido)-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-methyl-5-oxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4-(3,4,5-trimethoxybenzamido)-4,5-dihydro-1H-pyrrole-3-carboxylate

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